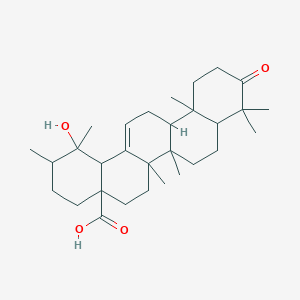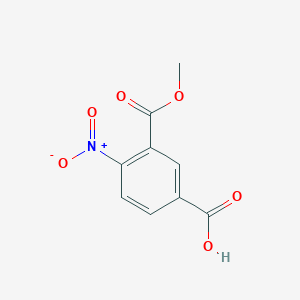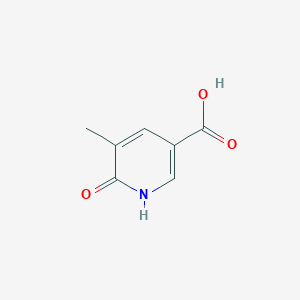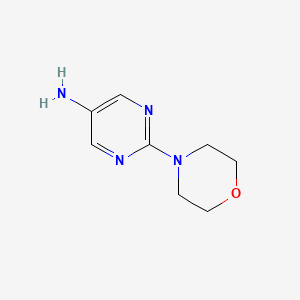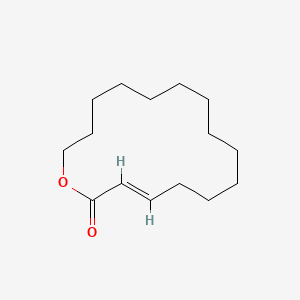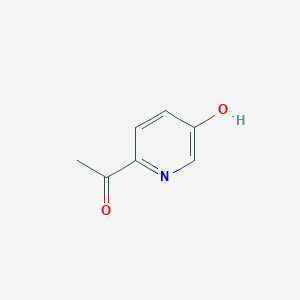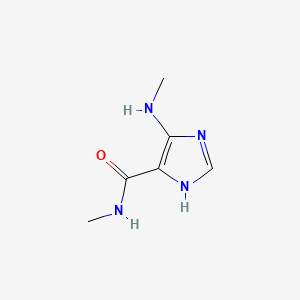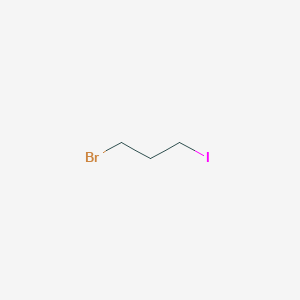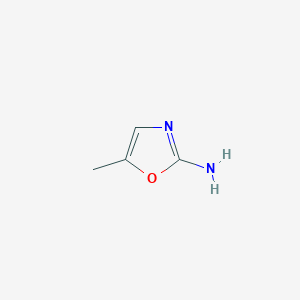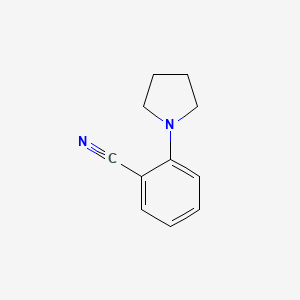
2-Pyrrolidinobenzonitrile
Übersicht
Beschreibung
2-Pyrrolidinobenzonitrile is a chemical compound that is used for research and development purposes . It is also known as 2-pyrrolidin-1-ylbenzonitrile .
Molecular Structure Analysis
The molecular structure of 2-Pyrrolidinobenzonitrile is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a benzonitrile group .Wissenschaftliche Forschungsanwendungen
Synthesis of Optically Active 2-Pyrrolidinones
- Scientific Field : Organic Chemistry
- Application Summary : A new class of optically active 2-pyrrolidinones was synthesized, starting from S -pyroglutamic acid, a well-known natural chiral synthon . The synthetic design led to the insertion of various substituents at positions 1 and 5 of the 2-pyrrolidinone ring, including the imidazole moiety .
- Methods of Application : The synthesis started from S -pyroglutamic acid and led to the insertion of various substituents at positions 1 and 5 of the 2-pyrrolidinone ring .
- Results or Outcomes : The new compounds also carry an imidazole moiety, which, along with the 2-pyrrolidinone template, may prove pivotal to several biological processes .
Biological Importance of Pyrrolone and Pyrrolidinone Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects, therefore researchers paid attention to synthesize various pyrrolone and pyrrolidinone derivatives .
- Methods of Application : Numerous methods for the synthesis of pyrrolones and pyrrolidinones offer a great scope in the field of medicinal chemistry .
- Results or Outcomes : This group of compounds has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Transition Metal Catalysed Direct Construction of 2-Pyridone Scaffolds
- Scientific Field : Organic Chemistry
- Application Summary : Substituted 2-pyridone is one of the most frequent scaffolds among nitrogen-containing bioactive natural products, pharmaceuticals, and organic materials . Retrosynthetically more straightforward approaches based on transition metal catalysed C–H bond functionalizations have been explored recently .
- Methods of Application : The construction of substituted 2-pyridone scaffolds is achieved via site-selective C–H bond functionalizations catalysed by transition metals .
- Results or Outcomes : This method provides a more straightforward approach to construct this class of molecules, which are frequently found in nitrogen-containing bioactive natural products, pharmaceuticals, and organic materials .
Emergence of 2-Pyrone and Its Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrone moieties are present in natural products and can be synthesized by a diverse range of synthetic methods, resulting in the formation of various derivatives through chemical modifications . Many pyrone-based derivatives are commercially available and are biocompatible .
- Methods of Application : The synthesis of 2-pyrone and its derivatives has been achieved through various synthetic approaches, with a focus on metal-free and transition metal-catalyzed reactions .
- Results or Outcomes : These compounds possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity . These characteristics have made them valuable for the development of drugs .
Transition Metal Catalysed Direct Construction of 2-Pyridone Scaffolds
- Scientific Field : Organic Chemistry
- Application Summary : Substituted 2-pyridone is one of the most frequent scaffolds among nitrogen-containing bioactive natural products, pharmaceuticals, and organic materials . Besides the classical syntheses to construct this class of molecules, retrosynthetically more straightforward approaches based on transition metal catalysed C–H bond functionalizations have been explored recently .
- Methods of Application : The construction of substituted 2-pyridone scaffolds is achieved via site-selective C–H bond functionalizations catalysed by transition metals .
- Results or Outcomes : This method provides a more straightforward approach to construct this class of molecules, which are frequently found in nitrogen-containing bioactive natural products, pharmaceuticals, and organic materials .
Emergence of 2-Pyrone and Its Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrone moieties are present in natural products and can be synthesized by a diverse range of synthetic methods, resulting in the formation of various derivatives through chemical modifications . Many pyrone-based derivatives are commercially available and are biocompatible .
- Methods of Application : The synthesis of 2-pyrone and its derivatives has been achieved through various synthetic approaches, with a focus on metal-free and transition metal-catalyzed reactions .
- Results or Outcomes : These compounds possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity . These characteristics have made them valuable for the development of drugs .
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKHVYSSBBOQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501072 | |
| Record name | 2-(Pyrrolidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)benzonitrile | |
CAS RN |
20925-25-1 | |
| Record name | 2-(1-Pyrrolidinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20925-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyrrolidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloropyrazolo[1,5-a]pyridine](/img/structure/B1590481.png)
